N'-(4-bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide

Description

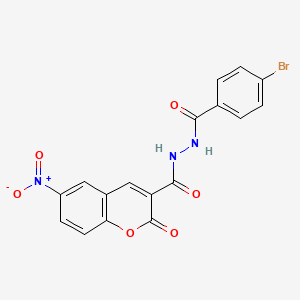

N'-(4-Bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide is a carbohydrazide derivative characterized by a chromene-3-carbohydrazide backbone substituted with a 4-bromobenzoyl group at the hydrazide nitrogen and a nitro group at the 6-position of the chromene ring. This compound belongs to a broader class of acylhydrazones and carbohydrazides, which are extensively studied for their coordination chemistry and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N'-(4-bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O6/c18-11-3-1-9(2-4-11)15(22)19-20-16(23)13-8-10-7-12(21(25)26)5-6-14(10)27-17(13)24/h1-8H,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPGHGWCAWZXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-bromo-3-nitrobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Major Products Formed

Reduction of Nitro Group: Formation of the corresponding amino derivative.

Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antitumor and antimicrobial activities.

Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

Material Science: Utilized in the synthesis of photosensitive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(6-nitro-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the compound’s effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

| Substituent (Position) | Electronic Effect | Lipophilicity (LogP)* | Bioactivity Trend |

|---|---|---|---|

| 4-Bromo (benzoyl) | -I, +M | High (~3.5) | Enhanced enzyme inhibition |

| 4-Chloro (benzoyl) | -I, +M | Moderate (~2.8) | Moderate activity |

| 6-Nitro (chromene) | Strong -I, -M | Low (~1.2) | Increased reactivity |

*Calculated using fragment-based methods.

Biological Activity

Structure

N'-(4-bromobenzoyl)-6-nitro-2-oxochromene-3-carbohydrazide consists of a chromene backbone with a nitro group and a carbohydrazide moiety. The presence of the bromobenzoyl group enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula

- Molecular Formula : C16H12BrN3O4

- Molecular Weight : 404.19 g/mol

Antimicrobial Activity

Research indicates that compounds related to the chromene structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 6-nitrochromene showed activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study focusing on chromene derivatives, this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12 | Apoptosis induction |

| 6-Nitrochromene derivative | MCF-7 | 15 | Cell cycle arrest |

Anti-inflammatory Effects

Chromene derivatives have also been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

Research Findings

In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : It appears to affect the cell cycle, leading to apoptosis in cancer cells.

- Cytokine Regulation : By modulating cytokine levels, it may reduce inflammation and enhance immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.